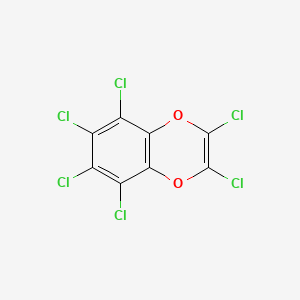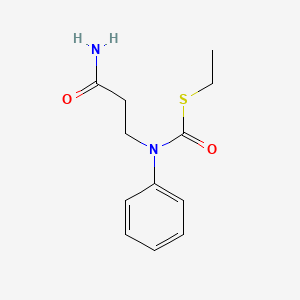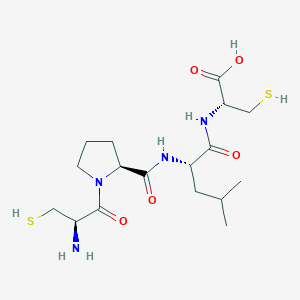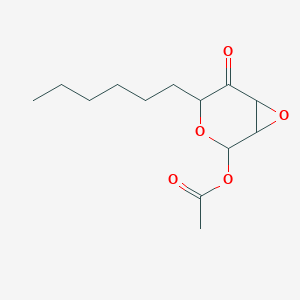![molecular formula C11H14ClN3O B14513495 1-[(E)-(4-Chlorophenyl)diazenyl]piperidin-4-ol CAS No. 62499-20-1](/img/structure/B14513495.png)
1-[(E)-(4-Chlorophenyl)diazenyl]piperidin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(E)-(4-Chlorophenyl)diazenyl]piperidin-4-ol is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, particularly in the production of dyes and pigments. The compound features a piperidine ring, which is a six-membered ring containing one nitrogen atom, and a chlorophenyl group attached to the azo linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(E)-(4-Chlorophenyl)diazenyl]piperidin-4-ol typically involves the diazotization of 4-chloroaniline followed by a coupling reaction with piperidin-4-ol. The process can be summarized as follows:
Diazotization: 4-chloroaniline is treated with sodium nitrite (NaNO2) and hydrochloric acid (HCl) at low temperatures (0-5°C) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with piperidin-4-ol in an alkaline medium (e.g., sodium hydroxide, NaOH) to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
1-[(E)-(4-Chlorophenyl)diazenyl]piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction of the azo group can be achieved using reducing agents like sodium dithionite (Na2S2O4) or zinc dust in acidic conditions.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium dithionite (Na2S2O4) in aqueous solution or zinc dust in acidic medium.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding nitroso or nitro derivatives.
Reduction: Formation of the corresponding hydrazine derivative.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-[(E)-(4-Chlorophenyl)diazenyl]piperidin-4-ol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various azo dyes and pigments.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing compounds with therapeutic properties.
Industry: Utilized in the production of dyes, pigments, and other chemical intermediates.
Mechanism of Action
The mechanism of action of 1-[(E)-(4-Chlorophenyl)diazenyl]piperidin-4-ol involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The azo group can undergo reduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-[(E)-(4-ethoxyphenyl)diazenyl]-1,3-benzenediamine hydrochloride
- (E)-1-((4-Chloro-2-nitrophenyl)diazenyl)naphthalen-2-ol
- (E)-1-((2-methoxyphenyl)diazenyl)naphthalen-2-ol
Uniqueness
1-[(E)-(4-Chlorophenyl)diazenyl]piperidin-4-ol is unique due to the presence of both the piperidine ring and the chlorophenyl group, which impart distinct chemical and biological properties
Properties
CAS No. |
62499-20-1 |
|---|---|
Molecular Formula |
C11H14ClN3O |
Molecular Weight |
239.70 g/mol |
IUPAC Name |
1-[(4-chlorophenyl)diazenyl]piperidin-4-ol |
InChI |
InChI=1S/C11H14ClN3O/c12-9-1-3-10(4-2-9)13-14-15-7-5-11(16)6-8-15/h1-4,11,16H,5-8H2 |
InChI Key |
XTJNQVRFJRWRJI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1O)N=NC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-{4-[3,5-Bis(4-bromobutoxy)phenoxy]butoxy}benzene-1,3-diol](/img/structure/B14513424.png)
![2-{[(5-Methylthiophen-2-yl)sulfanyl]methyl}benzoic acid](/img/structure/B14513426.png)
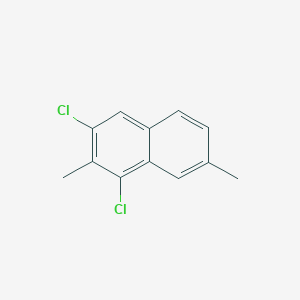
![{3-[Ethyl(dimethoxy)silyl]propyl}(dimethyl)octylphosphanium chloride](/img/structure/B14513458.png)
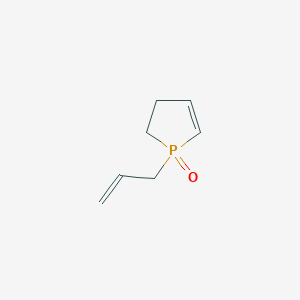
![(1S)-5-(hydroxymethyl)-6,8-dioxabicyclo[3.2.1]oct-2-en-4-one](/img/structure/B14513475.png)


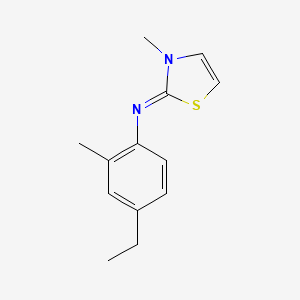
![3-[4-(Dimethylamino)phenyl]-3,4-dihydroquinoxalin-2(1H)-one](/img/structure/B14513503.png)
